Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt

Vue d'ensemble

Description

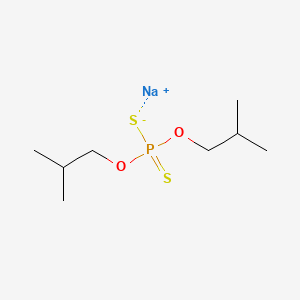

Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt is a chemical compound with the molecular formula C8H18NaO2PS2 . It does not have an individual approval but may be used as a component in a product covered by a group standard .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, 1 sodium atom, 2 oxygen atoms, 1 phosphorus atom, and 2 sulfur atoms . The IUPAC name for this compound is bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane .Physical And Chemical Properties Analysis

The molecular weight of this compound is 242.3 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are both 242.05640919 g/mol . The topological polar surface area is 51.6 Ų .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Phosphorodithioic acid and its esters are crucial in the synthesis of various chemical compounds. Lake and Marshall (1979) discussed the synthesis of pure O,O,S-trialkyl phosphorodithioates, highlighting their importance in pesticide formulations and as oil additives. The preparation method involves refluxing the alkali metal salt of dialkyl phosphorodithioic acid with an alkyl bromide in an alcoholic solution (Lake & Marshall, 1979).

Applications in Polymers and Conductivity

Pron et al. (1993) researched the protonation of polyemeraldine base (PANI) by diesters of phosphoric acid, including bis(2-methylpropyl) hydrogen phosphate. They found that these diesters, in addition to protonation, can plasticize PANI, influencing its solubility and electrical conductivity (Pron et al., 1993).

Chemical Reactions and Transformations

Heinicke et al. (1989) explored the reactions of phosphonic acid bis(o-haloarylesters) and corresponding phosphoric acid derivatives, finding that they undergo rapid 1,3-carbanionic rearrangements. This research contributes to the understanding of chemical transformations involving phosphorodithioic acid derivatives (Heinicke et al., 1989).

Application in Mining and Mineral Processing

Witika and Chibulu (2005) studied the use of various collectors, including Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt, in the bulk flotation of copper and cobalt sulphide ores. Their research showed improvements in grades and recoveries, demonstrating the compound's significance in mineral processing (Witika & Chibulu, 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

Sodium diisobutyldithiophosphate primarily targets base metal sulfides and precious metals . It is used as a collector in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores .

Mode of Action

The compound interacts with its targets through a process known as flotation. It exhibits higher selectivity and flotation rates for Cu sulfides, galena, and precious metal values in the presence of other gangue sulfides . The interaction between Sodium diisobutyldithiophosphate and chalcopyrite is stronger than that of dibutyl dithiophosphate (DTP), another commonly used collector .

Biochemical Pathways

It is known that the compound works by adsorbing onto the surface of its target minerals, altering their hydrophobicity and making them more amenable to flotation .

Result of Action

The primary result of Sodium diisobutyldithiophosphate’s action is the enhanced recovery of target minerals from ores. For instance, it has been observed to have higher chalcopyrite recoveries than DTP . The compound’s strong chemical adsorption on the chalcopyrite surface and the increased hydrophobicity of the surface after adsorption contribute to this enhanced flotation .

Propriétés

IUPAC Name |

sodium;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O2PS2.Na/c1-7(2)5-9-11(12,13)10-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYPFIDVYRCZKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=S)(OCC(C)C)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NaO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068846 | |

| Record name | Sodium diisobutyldithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

53378-51-1 | |

| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053378511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium diisobutyldithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium O,O-diisobutyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium diisobutyldithiophosphate improve the recovery of copper and cobalt in bulk flotation?

A: SDD acts as a collector in the froth flotation process. While the provided articles do not directly investigate the mechanism, collectors like SDD generally function by selectively adsorbing onto the surface of target minerals (in this case, copper and cobalt sulfides) []. This adsorption renders the mineral surface hydrophobic, allowing it to attach to air bubbles introduced into the flotation cell. The air bubbles then carry the target minerals to the surface, where they are collected as a concentrate [].

Q2: How does the cost of Sodium diisobutyldithiophosphate compare to other collectors used in copper and cobalt flotation?

A: The research by [] examined the cost-effectiveness of various collectors, including SDD. They found that while SDD showed promise in improving copper recovery, its cost was higher than the commonly used Sodium Ethyl Xanthate (SEX). Specifically, SDD had a cost of $1.28 per kg compared to SEX at $1.23 per kg []. This difference in cost is an important factor to consider when evaluating the feasibility of using SDD in industrial applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)

![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)

![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)